(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid

Peptidomimetics Conformational constraint NMR spectroscopy

(1S)-1-Amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid, also designated 2,3-methanomethionine or cyclo-Met (CAS 143169-55-5), is a non-proteinogenic α-amino acid belonging to the 2,3-methanoamino acid class. It is the cyclopropane-constrained analog of L-methionine, wherein a cyclopropane ring bridges the α- and β-carbons, locking the side-chain orientation and restricting backbone φ and ψ dihedral angles.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
Cat. No. B11919531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCSCC1CC1(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-10-3-4-2-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4?,6-/m0/s1
InChIKeyVIPZEJOTXDEYNE-RZKHNPSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic Acid (2,3-Methanomethionine): Conformationally Constrained Methionine Surrogate for Peptidomimetic Procurement


(1S)-1-Amino-2-(methylsulfanylmethyl)cyclopropane-1-carboxylic acid, also designated 2,3-methanomethionine or cyclo-Met (CAS 143169-55-5), is a non-proteinogenic α-amino acid belonging to the 2,3-methanoamino acid class [1]. It is the cyclopropane-constrained analog of L-methionine, wherein a cyclopropane ring bridges the α- and β-carbons, locking the side-chain orientation and restricting backbone φ and ψ dihedral angles [2]. This compound exists as multiple stereoisomers (E- and Z-configurations, designated (2S,3S)-, (2R,3R)-, (2S,3R)-, and (2R,3S)-cyclo-Met), with the (2S,3S)-E-isomer corresponding to the CAS registry number 143169-55-5 [3]. Its primary documented application is as a conformationally constrained methionine surrogate in peptidomimetic design, most notably in analogs of the molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH₂), where it imparts enhanced proteolytic stability and altered receptor pharmacology [4].

Why Methionine, ACC, or Alternative Constrained Amino Acids Cannot Substitute for (2S,3S)-2,3-Methanomethionine in Peptidomimetic Research


Simple substitution with the natural amino acid L-methionine, 1-aminocyclopropane-1-carboxylic acid (ACC), or other conformationally constrained analogs such as α-methylmethionine is not functionally equivalent to incorporating (2S,3S)-2,3-methanomethionine into a peptide sequence. L-Methionine confers a flexible, random-coil conformation without defined secondary structure bias [1]; ACC lacks the methionine-like methylsulfanyl side chain entirely and cannot engage in sulfur-dependent interactions; and α-methylmethionine preferentially induces α-helical conformations rather than the γ-turn architecture that cyclo-Met stabilizes [2]. Furthermore, the stereochemical identity (E- vs. Z-configuration; 2S,3S vs. 2R,3R) profoundly affects the ψ/φ constraints imposed on the peptide backbone and consequently the biological outcome, meaning that even different stereoisomers of cyclo-Met are not interchangeable [3]. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (2S,3S)-2,3-Methanomethionine vs. Methionine and Alternative Constrained Analogs


γ-Turn Induction vs. Random Coil: (2S,3S)-Cyclo-Met Imposes Defined Secondary Structure While Methionine Does Not

In the FMRFamide peptide backbone, replacement of methionine with (2S,3S)-2,3-methanomethionine transforms the peptide conformation from a random coil to a defined γ-turn. The parent FMRF-NH₂ peptide exhibited no anomalous chemical shifts, no shallow temperature coefficients for NH proton chemical shift variation with temperature (indicative of solvent-exposed, non-hydrogen-bonded NH groups), and no interresidue ROE cross-peaks beyond sequential backbone signals—all hallmarks of a flexible random coil. In contrast, F{(2S,3S)-cyclo-M}RF-NH₂ displayed NMR spectra with clear indications of a bias toward defined secondary structure, including interresidue ROE cross-peaks centered at the methanolog residue and unusual NH chemical shift temperature coefficients [1].

Peptidomimetics Conformational constraint NMR spectroscopy

In Vivo Antiopiate Potency: Cyclo-Met-Containing Peptidomimetics Are Far More Potent Than Native FMRFamide

Both peptidomimetics of FMRFamide containing stereoisomers of (E)-2,3-methanomethionine precipitated morphine abstinence syndrome far more potently than FMRFamide itself when injected into the third ventricle of morphine-dependent rats. The study tested doses ranging from 0.25 to 25.0 μg administered intracerebroventricularly (ICV) and observed precipitated abstinence signs. While the original paper describes the potency difference qualitatively as 'far more potent,' the consistent observation across both Z- and E-isomer studies demonstrates that the cyclopropane constraint enhances in vivo antiopiate activity over the native peptide [1][2]. Notably, this enhanced potency occurs despite lower receptor binding affinity (see Evidence Item 5), indicating that the in vivo advantage is driven by improved pharmacokinetic properties rather than target engagement [1].

Antiopiate activity Peptidomimetics Morphine abstinence

Proteolytic Stability: Cyclo-Met Peptidomimetics Resist Leucine Aminopeptidase Degradation Whereas FMRFamide Does Not

Peptidomimetics containing (E)-2,3-methanomethionine were far more resistant than native FMRFamide to enzymatic degradation by leucine aminopeptidase in vitro [1][2]. This enhanced proteolytic stability is attributed to the steric hindrance introduced by the cyclopropane ring at the α-carbon position, which impedes aminopeptidase access to the scissile amide bond. The Rice University thesis by Ho (1994) further confirmed that F{E-cyclo-M}RF-NH₂ analogs were 'much more proteolytically stable than the parent peptide with respect to leucine aminopeptidase digestion' and explicitly links this enhanced stability to the improved in vivo bioavailability and antiopiate activity of the peptidomimetics [3].

Proteolytic stability Leucine aminopeptidase Peptide half-life

Conformational Bias Divergence: Cyclo-Met Favors C7 γ-Turns Whereas α-Methylmethionine Favors α-Helical Conformations

A head-to-head comparative study of four peptidomimetics—F{(2S,3S)-cyclo-M}RFa, F{(2R,3R)-cyclo-M}RFa, F{(S)-α-MeM}RFa, and F{(R)-α-MeM}RFa—demonstrated that the two cyclo-Met stereoisomers preferentially adopt inverse γ-turn and γ-turn conformations (C7 structures), respectively, whereas the corresponding α-methylmethionine stereoisomers tend to form partial left- and right-handed α-helical structures [1]. The wider NH–Cα–CO angle inherent to cyclopropane amino acids and their more severe steric requirements around the Cβ carbons force the peptidomimetic N- and C-termini into the same region of conformational space, favoring C7 turns over helical folds [1]. This means that cyclo-Met and α-methylmethionine are not functionally interchangeable as conformational constraints despite both being methionine surrogates.

Conformational bias α-methylmethionine C7 turn Ramachandran plot

Stereochemical Determinism: (2S,3S)-Cyclo-Met and (2R,3R)-Cyclo-Met Impose Distinct ψ Torsion Constraints on the Peptide Backbone

Quenched molecular dynamics (QMD) simulations and NMR experiments comparing F{(2S,3S)-cyclo-M}RF-NH₂ and F{(2R,3R)-cyclo-M}RF-NH₂ revealed that the two enantiomeric cyclo-Met stereoisomers impose fundamentally different ψ constraints on the peptide backbone. The ψ values for (2S,3S)-cyclo-M in peptidomimetics tended to be more positive than the corresponding torsions for (2R,3R)-cyclo-M, and the ψ constraint magnitude caused by the 3-substituent was greater than the corresponding φ restrictions [1]. Additionally, the trans-derivative Ac{(2R,3R)-cyclo-Met}NHiPr showed physical data (NMR, CD, FT-IR) consistent with a partial helical structure, whereas the cis-derivative Ac{(2R,3S)-cyclo-Met}NHiPr gave no conclusive evidence for any preferred conformation [2]. This demonstrates that stereoisomer selection is critical for achieving a specific conformational outcome.

Stereochemistry ψ torsion Enantiomeric differentiation 2,3-Methanoamino acids

Receptor Binding Paradox: Enhanced In Vivo Potency Despite Reduced NPFF Receptor Affinity—Evidence for Bioavailability-Driven Pharmacology

Despite exhibiting far greater in vivo antiopiate potency than FMRFamide, both peptidomimetics containing stereoisomers of Z-2,3-methanomethionine bound with lower affinity than FMRFamide to rat spinal cord receptors for NPFF (the mammalian FMRFamide-like peptide) [1]. This apparent paradox—higher in vivo activity coupled with lower target receptor affinity—indicates that the pharmacological advantage conferred by cyclo-Met substitution is driven primarily by enhanced pharmacokinetic properties (proteolytic stability and bioavailability) rather than by improved receptor engagement. This finding positions cyclo-Met as a stability-enhancing scaffold rather than a receptor affinity-optimizing modification [2].

NPFF receptor Receptor binding affinity Bioavailability Pharmacokinetics

Procurement-Driven Application Scenarios for (2S,3S)-2,3-Methanomethionine in Peptidomimetic and Conformational Research


Neuropeptide FF / FMRFamide-Related Peptidomimetic Lead Optimization with Enhanced Proteolytic Stability

Academic and pharmaceutical research groups developing peptidomimetic antagonists or agonists of the NPFF receptor system should procure (2S,3S)-2,3-methanomethionine specifically for incorporation at the Met² position of FMRFamide-derived sequences. The documented combination of enhanced in vivo antiopiate potency and resistance to leucine aminopeptidase degradation—despite reduced NPFF receptor binding affinity—makes this building block uniquely suited for programs where extending peptide half-life and improving bioavailability are prioritized over receptor affinity enhancement [1][2]. The cyclo-Met substitution can be combined with additional methanoamino acid replacements (e.g., C-terminal 2,3-methanophenylalanine) for additive stability effects [3].

Conformational Restriction Studies: Locking Bioactive Peptides into Discrete γ-Turn Architectures

Structural biology and biophysics laboratories investigating the role of turn conformations in peptide-receptor recognition should procure (2S,3S)-cyclo-Met for its demonstrated ability to stabilize γ-turn secondary structures in otherwise flexible peptide sequences. The NMR evidence showing that F{(2S,3S)-cyclo-M}RF-NH₂ adopts a defined γ-turn while the parent FMRF-NH₂ remains a random coil provides a well-characterized model system for studying conformation-activity relationships [4]. Researchers should note that the (2R,3R)-enantiomer produces different ψ torsion constraints and may yield alternative conformational outcomes, so stereochemical specification is critical [5].

Comparative Studies of Constrained Amino Acid Building Blocks for Rational Peptidomimetic Design

Medicinal chemistry groups performing systematic comparisons of conformational constraint strategies—e.g., cyclopropane-based (cyclo-Met) vs. Cα-methylation-based (α-MeMet) vs. natural amino acid (Met) scaffolds—should include (2S,3S)-2,3-methanomethionine as a reference compound representing the C7-turn-inducing class of constraints. The documented divergence in secondary structure preference (cyclo-Met → γ-turn; α-MeMet → α-helix) [6] enables rational selection of the appropriate building block based on the target peptide's bioactive conformation. Procurement of all four cyclo-Met stereoisomers may be warranted for comprehensive SAR exploration [5].

Enzymatic Stability Screening Panels for Peptide Therapeutic Candidates

Pharmaceutical development teams conducting systematic stability profiling of peptide lead candidates against aminopeptidases should incorporate cyclo-Met-substituted analogs as positive controls for proteolytic resistance. The well-characterized resistance to leucine aminopeptidase provides a benchmark for comparing the stability gains achieved by alternative stabilization strategies (e.g., N-methylation, D-amino acid substitution, cyclization) [1][2]. This application is particularly relevant for peptide therapeutics targeting CNS indications where aminopeptidase-mediated degradation is a primary clearance mechanism.

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